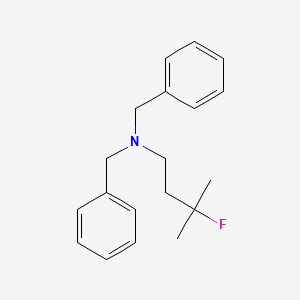

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN/c1-19(2,20)13-14-21(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKUHHXFPGIILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-dibenzylamine with 3-fluoro-3-methylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce simpler amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine is a chemical compound with the molecular formula C19H24FN and a molar mass of approximately 285.4 g/mol. Its structure features a fluorine atom and two benzyl groups attached to a 3-methylbutan-1-amine backbone. This unique combination of functional groups gives it potential applications in various fields, particularly medicinal chemistry.

Scientific Research Applications

This compound is valuable in scientific research, especially in the development of new therapeutic agents. Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific ailments.

This compound has shown potential in treating various cancers, including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), chronic lymphoblastic leukemia (CLL), myelodysplastic syndrome, ovarian cancer, melanoma, small-cell lung cancer, non-small-cell lung cancer, colorectal cancer, pancreatic cancer, prostate cancer, liver cancer, or thyroid cancer . It can be used as a Raf inhibitor, which may be active in inhibiting all isoforms of Raf proteins . It may also be effective against tumor cells with upstream pathway activation by N-Ras mutations, K-Ras mutations, or cKIT mutations .

One patent describes treating a solution of N,N-dibenzyl-3 -methoxy-3 -methylbutan-1-amine with palladium hydroxide on carbon .

Other Applications

Mechanism of Action

The mechanism by which N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the benzyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14)

- Structure : Features a piperidine ring, a trifluoromethylphenyl group, and two fluorine atoms at the 1-position.

- Aromatic substituents may enhance π-π stacking interactions, influencing binding affinity in pharmacological contexts.

- Synthesis : Prepared via nucleophilic substitution with (E)-3-methyl-N-(piperidin-1-yl)butan-1-imine and 1,3-bis(trifluoromethyl)benzene .

2-[N-Benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (Compound 8a)

- Structure: Contains a propane backbone with a phenoxy group, fluorine at the 1-position, and N-benzyl/N-(2-chlorobenzyl) substituents.

- Key Differences: Chlorine atom introduces steric and electronic effects distinct from fluorine. Phenoxy group enhances lipophilicity compared to the methyl group in the target compound.

- Synthesis : Bromination followed by nucleophilic substitution with TBAF .

N-Ethyl-3,3-dimethylbutan-1-amine

N,N-Dimethyl(3-butenyl)amine

3-Fluoro-3-methylbutan-1-amine Acetic Acid Salt

- Structure : Debenzylated derivative of the target compound, with a free amine group.

- Key Differences :

Research Findings and Implications

- Fluorine Impact: The single fluorine in N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine enhances metabolic stability compared to non-fluorinated analogs (e.g., N-ethyl-3,3-dimethylbutan-1-amine) while avoiding excessive hydrophobicity seen in multi-fluorinated compounds like Compound 14 .

- Synthetic Flexibility : The target compound’s synthesis via DAST offers a reliable route to fluorinated amines, contrasting with TBAF-mediated methods used for propane derivatives .

Biological Activity

N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a dibenzyl amine structure with a fluorinated alkyl chain. The synthesis typically involves the reaction of 3-fluoro-3-methylbutan-1-amine with benzyl chloride in the presence of a base. This compound has been studied for its interactions with various biological targets, particularly in cancer therapy and HIV treatment.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Cancer Cell Proliferation : It has shown promise as an inhibitor of various cancer cell lines, including acute myelogenous leukemia (AML) and melanoma. The compound's mechanism involves the inhibition of the RAF signaling pathway, which is crucial in cell growth and survival.

- HIV Inhibition : The compound has been evaluated for its potential to inhibit HIV replication. Studies have demonstrated that it can interfere with the viral life cycle at multiple stages, particularly by inhibiting reverse transcriptase and integrase enzymes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the dibenzyl moiety or the fluorinated alkyl chain can enhance or diminish its efficacy against specific targets. For instance, variations in the substituents on the benzyl groups have been shown to affect binding affinity to target proteins involved in cancer progression and viral replication.

Safety Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully characterize its toxicity and side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine, and how can side reactions be minimized?

- Methodology : A reductive amination approach using Pd/NiO catalysts under hydrogen atmospheres is effective for structurally similar amines (e.g., N-benzylnaphthalen-1-amine). Key steps include temperature control (0–25°C), stoichiometric optimization (e.g., 2.0 equiv aldehyde), and quenching with saturated NH₄Cl to terminate reactions . For fluorinated analogs, introducing fluorine via nucleophilic substitution (e.g., using KF or Selectfluor) at the tertiary carbon may require inert conditions to prevent defluorination .

Q. How can the purity of this compound be validated after synthesis?

- Methodology : Combine chromatographic techniques (silica gel column chromatography with EtOAc/hexane gradients) and spectroscopic analysis. H NMR (400 MHz, CDCl₃) can confirm structural integrity by identifying benzyl protons (δ 7.2–7.4 ppm) and fluorine-coupled splitting patterns. LC-HRMS or GC-MS further verifies molecular ion peaks and absence of byproducts .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of the 3-fluoro-3-methyl moiety?

- Methodology : NMR is essential to confirm fluorine incorporation (δ -180 to -220 ppm for C-F bonds). NOESY or ROESY NMR experiments can resolve spatial interactions between the fluorine and methyl groups. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as demonstrated for N-benzylfluoxetine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-3-methyl group influence reactivity in subsequent derivatization reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and steric maps. Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitutions or cross-couplings. For example, the electron-withdrawing fluorine may slow down amide formation but enhance stability in acidic conditions .

Q. What strategies resolve contradictions in biological activity data between fluorinated and non-fluorinated analogs?

- Methodology : Conduct systematic SAR studies with controlled variables (e.g., logP, polar surface area). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to assess fluorine’s role in target binding. If discrepancies persist, validate via isotopic labeling (e.g., for tracking metabolic stability) .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodology : Employ ADME prediction tools (e.g., SwissADME) to calculate parameters like CYP450 metabolism likelihood. Validate with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and monitor degradation via LC-MS/MS. Compare results with non-fluorinated analogs to isolate fluorine’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.